7-Fluorobenzo[d]thiazole
Overview
Description
7-Fluorobenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring, where the thiazole ring is substituted with a fluorine atom at the 7th position. This compound is part of the larger family of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with fluorinated benzaldehydes under acidic conditions to form the thiazole ring . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can oxidize this compound to form sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form corresponding amines or thiols.
Substitution: Halogenating agents like N-bromosuccinimide can introduce bromine atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amines, which can have significant biological activities .
Scientific Research Applications
7-Fluorobenzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[d]thiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Benzothiazole: Lacks the fluorine substitution but shares the core structure.
2-Aminobenzothiazole: Contains an amino group instead of a fluorine atom.
6-Fluorobenzothiazole: Similar structure but with the fluorine atom at a different position.
Uniqueness: 7-Fluorobenzo[d]thiazole is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable scaffold in drug discovery .
Biological Activity
7-Fluorobenzo[d]thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a fluorine atom attached to a benzothiazole ring, which is known for its pharmacological significance. The presence of the fluorine atom enhances lipophilicity and bioavailability, making it a promising candidate for drug development.
Anticancer Activity
Research has demonstrated that this compound derivatives exhibit significant anticancer properties. A study synthesized various benzothiazole compounds, including this compound, and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings indicated that these compounds inhibited cell proliferation and induced apoptosis.
Key Findings on Anticancer Activity:
- Cell Lines Tested : A431, A549, H1299
- Methods Used : MTT assay for cell proliferation, flow cytometry for apoptosis assessment.
- Results : Significant inhibition of cancer cell proliferation was observed at concentrations of 1, 2, and 4 µM. The compounds also reduced the expression of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages .
Compound | IC50 (µM) | Apoptosis Induction | Cytokine Inhibition |
---|---|---|---|
B7 | 2 | Yes | IL-6, TNF-α |
4i | 4 | Yes | IL-6, TNF-α |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives of this compound exhibit activity against various bacterial and fungal strains.
Antimicrobial Efficacy:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger.
- Results : Certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, compounds with additional thiazole rings demonstrated enhanced activity against Aspergillus niger .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
17a | 0.49 | Bacterial |
12 | 23.3 | Fungal |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in studies assessing its effect on cytokine levels. The compound significantly reduced the production of pro-inflammatory cytokines in macrophages.
Key Research Insights:
- Cytokines Measured : IL-6 and TNF-α.
- Methodology : ELISA was employed to quantify cytokine levels post-treatment with the compound.
- Outcome : The results indicated a marked decrease in cytokine levels, suggesting that the compound could be beneficial in managing inflammatory conditions associated with cancer .
Case Studies
-
Dual Action Against Cancer and Inflammation :
- A study focused on a specific derivative (B7), demonstrating its ability to inhibit both AKT and ERK signaling pathways in cancer cells while simultaneously reducing inflammatory markers in macrophages. This dual action positions it as a potential candidate for combination therapies targeting both tumor growth and inflammation .
- Antimicrobial Spectrum :
Properties
IUPAC Name |
7-fluoro-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAZFZGBTVVVMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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